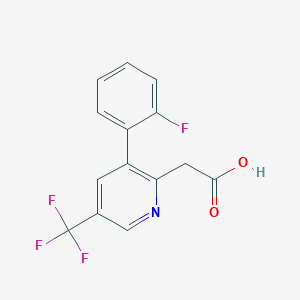
2-(3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid
概要
説明
2-(3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid, also known as 2-Fluoro-5-trifluoromethylpyridine-2-carboxylic acid, is an organic compound with a molecular formula of C9H5F4NO2. It is a colorless to pale yellow solid that has a melting point of 123-125°C and a boiling point of 170-172°C. 2-Fluoro-5-trifluoromethylpyridine-2-carboxylic acid is used in various scientific research applications, including as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in catalysis.
科学的研究の応用
2-(3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acidrifluoromethylpyridine-2-carboxylic acid has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in catalysis. In organic synthesis, the compound has been used to synthesize various heterocyclic compounds, such as 2-amino-5-trifluoromethylpyridine and 5-trifluoromethyl-2-pyridinol. In coordination chemistry, it has been used to synthesize various coordination complexes, such as those containing zinc and cobalt. In catalysis, it has been used to catalyze the hydrolysis of various esters, such as ethyl acetate and methyl acetate.
作用機序
2-(3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acidrifluoromethylpyridine-2-carboxylic acid acts as a nucleophile in organic synthesis, reacting with electrophiles such as halogens, carbonyls, and acids. In coordination chemistry, it acts as a ligand, forming complexes with metals such as zinc and cobalt. In catalysis, it acts as a catalyst, promoting the hydrolysis of esters.
生化学的および生理学的効果
2-(3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acidrifluoromethylpyridine-2-carboxylic acid has not been studied for its biochemical or physiological effects, and no such effects are known at this time.
実験室実験の利点と制限
2-(3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acidrifluoromethylpyridine-2-carboxylic acid has several advantages for use in laboratory experiments. It is a stable compound, with a melting point of 123-125°C and a boiling point of 170-172°C. It is also a highly pure compound, with a purity of over 95%. It is also relatively inexpensive and easy to obtain. The main limitation for use in laboratory experiments is the fact that it is a highly reactive compound, and must be handled with care.
将来の方向性
There are a number of potential future directions for research into 2-(3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acidrifluoromethylpyridine-2-carboxylic acid. These include further investigations into its synthesis and reaction mechanisms, as well as its potential applications in organic synthesis, coordination chemistry, and catalysis. Additionally, further research could be conducted into its biochemical and physiological effects, as well as its potential toxicity and safety. Finally, further research could be conducted into the potential uses of the compound in drug design and development.
特性
IUPAC Name |
2-[3-(2-fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4NO2/c15-11-4-2-1-3-9(11)10-5-8(14(16,17)18)7-19-12(10)6-13(20)21/h1-5,7H,6H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGUVHWGXZIQQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N=CC(=C2)C(F)(F)F)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




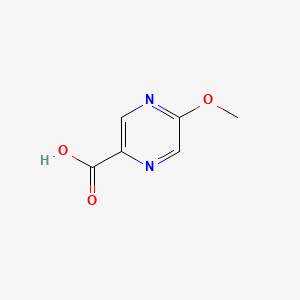
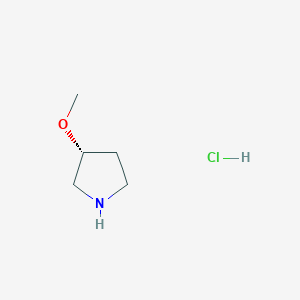

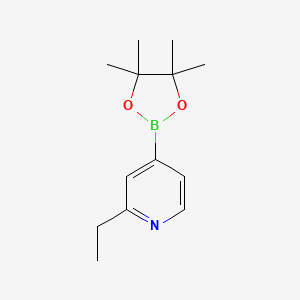
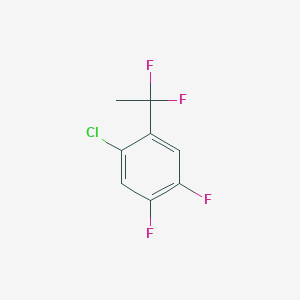
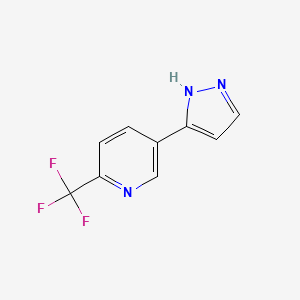
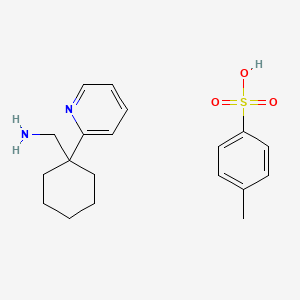
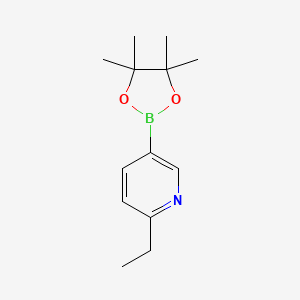
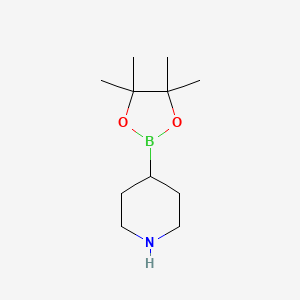
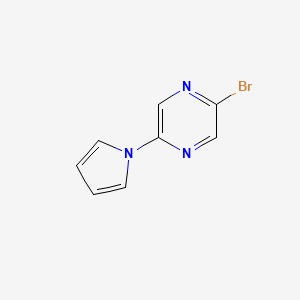

![2-[(3-Piperidinylmethoxy)methyl]pyridine dihydrochloride](/img/structure/B1388508.png)
